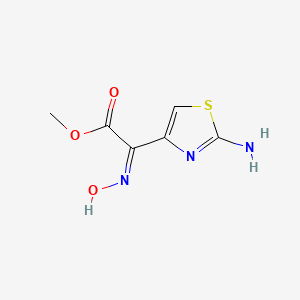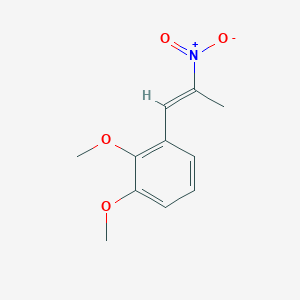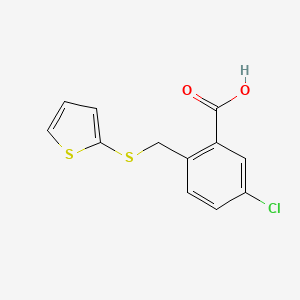
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is a chemical compound that features a benzoic acid core substituted with a chlorine atom and a thiophen-2-ylsulfanylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid typically involves the following steps:
Formation of the Thiophen-2-ylsulfanylmethyl Group: This can be achieved by reacting thiophene with a suitable sulfonyl chloride in the presence of a base.
Chlorination of Benzoic Acid: The benzoic acid core is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The thiophen-2-ylsulfanylmethyl group is then coupled to the chlorinated benzoic acid under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophen-2-ylsulfanylmethyl group can interact with various biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(thiophen-2-yl)-benzoic acid: Lacks the sulfanylmethyl group.
2-(Thiophen-2-ylsulfanylmethyl)-benzoic acid: Lacks the chlorine atom.
5-Chloro-2-(methylsulfanylmethyl)-benzoic acid: Has a methyl group instead of the thiophen-2-yl group.
Uniqueness
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is unique due to the presence of both the chlorine atom and the thiophen-2-ylsulfanylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
16220-62-5 |
|---|---|
Formule moléculaire |
C12H9ClO2S2 |
Poids moléculaire |
284.8 g/mol |
Nom IUPAC |
5-chloro-2-(thiophen-2-ylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C12H9ClO2S2/c13-9-4-3-8(10(6-9)12(14)15)7-17-11-2-1-5-16-11/h1-6H,7H2,(H,14,15) |
Clé InChI |
CMOAJAQRASZGTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)SCC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


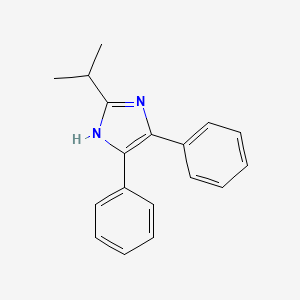
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)
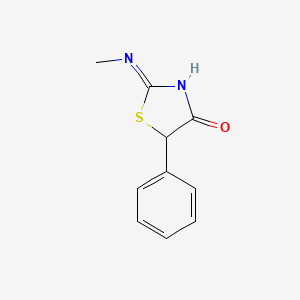
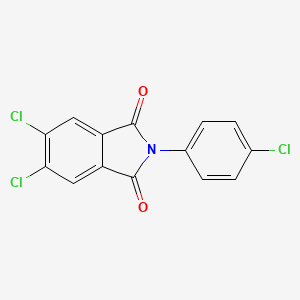
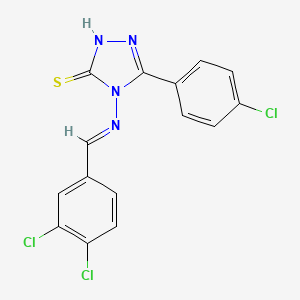
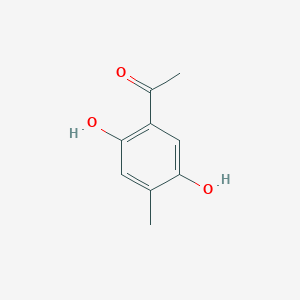
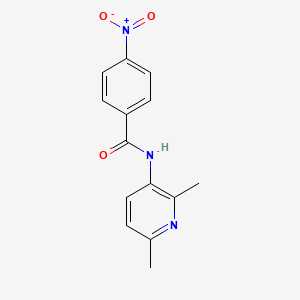
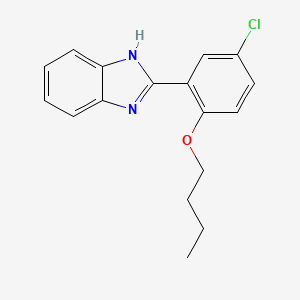
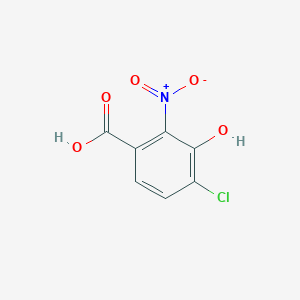
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
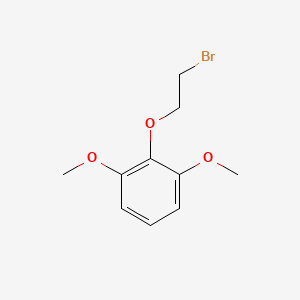
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)
